

receptor interaction profile comparison scalines 3C-scalines

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Compound Focus: Allylescaline

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Quantitative Receptor Interaction Data

The table below summarizes the binding affinity (K_i in nM) and receptor activation data for selected scalines and 3C-scalines from the foundational study [1] [2]. Lower K_i values indicate higher binding affinity. "EC₅₀" is the concentration for half-maximal activation, and "E_{max}" is the efficacy relative to serotonin.

Table 1: Binding Affinity and 5-HT2A Receptor Activation Data [1]

Compound Class	Example Compound	5-HT2A K_i (nM)	5-HT2C K_i (nM)	5-HT1A K_i (nM)	5-HT2A EC ₅₀ (nM)	5-HT2A E _{max} (%)
Scalines	4-propoxy-3,5-DMPEA	852	1,120	2,270	388	75.8
	4-(2-fluoroethoxy)-3,5-DMPEA	150	161	1,090	52.4	86.5
3C-Scalines	3C-P (4-propoxy-3,5-DMA)	1,180	1,710	2,490	523	67.8
	3C-TFE (4-(2,2,2-trifluoroethoxy)-3,5-DMA)	208	234	1,260	67.8	82.6

Key Findings from the Data:

- **Primary Targets:** Both scalines and 3C-scalines show weak to moderately high affinity for the 5-HT2A and 5-HT2C receptors, with much lower affinity for the 5-HT1A receptor [1] [2].
- **Structural-Activity Relationship (SAR):**
 - **Chain Length:** Extending the 4-alkoxy substituent (e.g., from ethoxy to propoxy) increases binding affinity and activation potency at the 5-HT2A receptor [1].
 - **Fluorination:** Introducing fluorinated alkoxy substituents significantly enhances 5-HT2A binding affinity, activation potency, and efficacy. Fluorinated compounds can be up to 63 times more potent at the 5-HT2A receptor than mescaline [1] [2].
 - **Amphetamine Substitution (3C-scalines):** 3C-scalines (amphetamines) showed a marginal preference for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors, a preference not observed in the scalines (phenethylamines) [1].
- **Selectivity:** Overall, no potent affinity was observed for non-serotonergic targets like adrenergic α 1A/ α 2A, dopaminergic D2 receptors, or monoamine transporters, indicating a selective serotonergic profile [1].

Detailed Experimental Protocols

The data in Table 1 was generated using the following established methodologies [1]:

1. Cell Culture and Membrane Preparation

- **System:** Human Embryonic Kidney (HEK) 293 cells were transiently transfected with plasmids encoding the human target receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A).
- **Sample Prep:** After expression, cell membranes were harvested and prepared via homogenization and centrifugation for use in radioligand binding assays.

2. Radioligand Binding Assays

- **Purpose:** To determine the binding affinity (K_i) of test compounds at various receptors.
- **Protocol:**
 - **Incubation:** The prepared membranes were incubated with a known radioligand specific to the target receptor (e.g., [3 H]ketanserin for 5-HT2A) and varying concentrations of the test compound (scalines/3C-scalines).
 - **Filtration and Measurement:** After incubation, the mixture was filtered to separate membrane-bound radioactivity from free radioligand.
 - **Data Analysis:** The concentration of the test compound that displaced 50% of the specific radioligand binding (IC_{50}) was determined. The K_i value was then calculated using the Cheng-

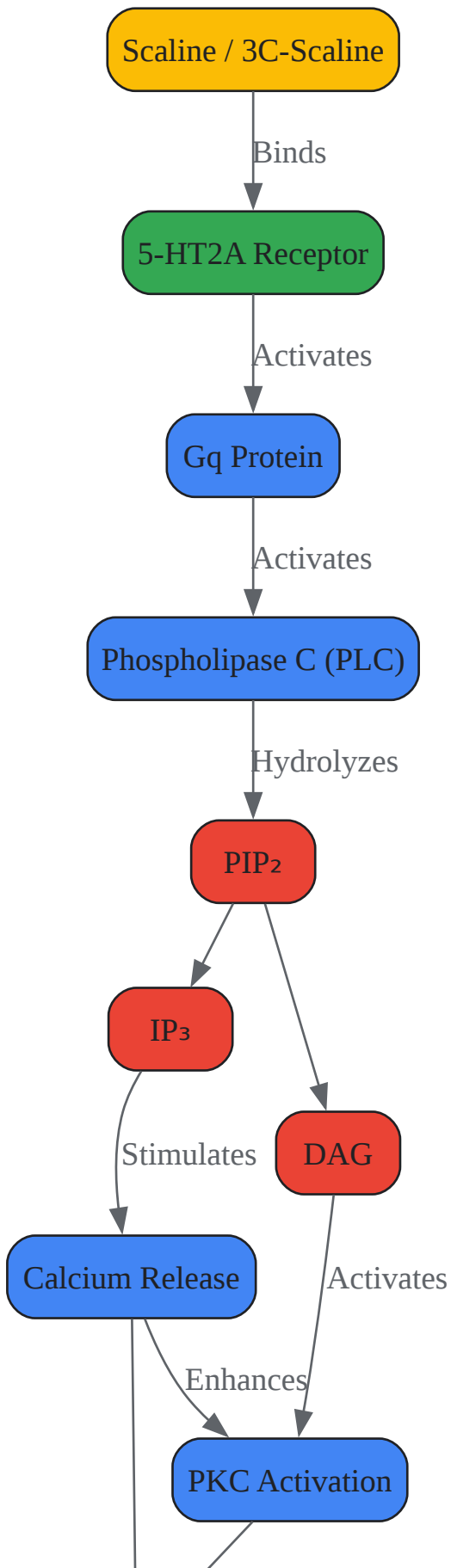
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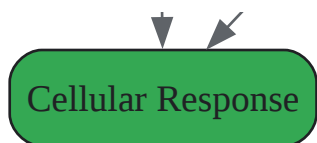
3. Functional Receptor Activation Assays

- **Purpose:** To measure the functional potency (EC_{50}) and efficacy (E_{max}) of the compounds in activating the 5-HT_{2A} receptor.
- **Protocol:**
 - **Second Messenger Measurement:** Activation of the Gq-coupled 5-HT_{2A} receptor leads to calcium (Ca^{2+}) release from intracellular stores. A fluorescent dye that detects changes in intracellular Ca^{2+} was used.
 - **Measurement:** Transfected cells were loaded with the dye and exposed to increasing concentrations of the test compounds. The fluorescence signal was measured in real-time using a plate reader.
 - **Data Analysis:** Concentration-response curves were generated from the fluorescence data. The EC_{50} (potency) and E_{max} (efficacy, relative to a reference agonist like serotonin) were calculated through nonlinear regression.

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by these compounds through the 5-HT_{2A} receptor, based on the experimental context [1] [2].





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Diagram 1: 5-HT2A Receptor Signaling Cascade

Conclusion for Researchers

In summary, the 2022 study provides a direct, quantitative comparison of scalines and 3C-scalines [1]. The core finding is that while both classes are 5-HT2A/2C receptor agonists, **3C-scalines exhibit a marginal preference for the 5-HT2A receptor over 5-HT2C and 5-HT1A, a selectivity profile not seen with scalines.** Furthermore, strategic structural modifications, particularly **fluorination of the 4-alkoxy chain,** are a highly effective strategy for significantly boosting both binding affinity and functional potency at the 5-HT2A receptor, making these compounds much more potent than their natural lead structure, mescaline.

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References

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